4-bromo-2-methanesulfonylaniline
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Overview
Description
4-bromo-2-methanesulfonylaniline is an organic compound with the chemical formula C7H8BrNO2S. It is characterized by the presence of a bromine atom and a methylsulfonyl group attached to an aniline ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-methanesulfonylaniline typically involves the bromination of 2-(methylsulfonyl)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aniline ring. The process may involve the use of bromine or other brominating agents in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent quality and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 4-bromo-2-methanesulfonylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-bromo-2-methanesulfonylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-2-methanesulfonylaniline involves its interaction with specific molecular targets and pathways. For example, in coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds . The presence of the bromine and methylsulfonyl groups influences its reactivity and selectivity in these reactions .
Comparison with Similar Compounds
4-Bromoaniline: Similar structure but lacks the methylsulfonyl group.
2-(Methylsulfonyl)aniline: Similar structure but lacks the bromine atom.
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Similar structure with an additional methyl group on the benzene ring.
Uniqueness: 4-bromo-2-methanesulfonylaniline is unique due to the presence of both bromine and methylsulfonyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile compound in various research applications .
Properties
IUPAC Name |
4-bromo-2-methylsulfonylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTCPDZJAXURNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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